molecular formula C8H8O2 B1446022 Methyl Benzoate-2,3,4,5,6-d5 CAS No. 68661-19-8

Methyl Benzoate-2,3,4,5,6-d5

Cat. No.: B1446022
CAS No.: 68661-19-8
M. Wt: 141.18 g/mol
InChI Key: QPJVMBTYPHYUOC-VIQYUKPQSA-N
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Description

Methyl Benzoate-2,3,4,5,6-d5: is a deuterated derivative of methyl benzoate, an organic compound with the chemical formula C8H8O2 . This compound is characterized by the presence of five deuterium atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring, replacing the corresponding hydrogen atoms. Methyl benzoate itself is an ester formed from benzoic acid and methanol, commonly used in various industrial and scientific applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction forms the ester. The deuterated version requires the use of deuterated methanol (methanol-d4) and deuterated benzoic acid (benzoic acid-d5) to introduce the deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions under controlled conditions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl Benzoate-2,3,4,5,6-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the methyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, often using reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

  • Oxidation: Benzoic acid

  • Reduction: Benzyl alcohol

  • Substitution: Various substituted benzoic acids or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl Benzoate-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties and isotopic labeling capabilities. Its applications include:

  • Chemistry: Used as a solvent or reagent in organic synthesis and analytical chemistry.

  • Biology: Employed in metabolic studies and tracing biochemical pathways due to its deuterated nature.

  • Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.

  • Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl Benzoate: The non-deuterated version of the compound.

  • Ethyl Benzoate: An ester similar to methyl benzoate but with an ethyl group instead of a methyl group.

  • Propyl Benzoate: Another ester with a propyl group replacing the methyl group.

Uniqueness: Methyl Benzoate-2,3,4,5,6-d5 is unique due to its deuterated structure, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways. The presence of deuterium atoms allows for more accurate and detailed analysis compared to its non-deuterated counterparts.

Biological Activity

Methyl Benzoate-2,3,4,5,6-d5 is a deuterated form of methyl benzoate that has garnered attention due to its unique biological activities. This article explores its biological properties, including its cytotoxicity, potential as a pesticide, and metabolic pathways.

  • Chemical Formula : C₈H₈D₅O₂
  • Molecular Weight : Approximately 153.22 g/mol
  • CAS Number : 2322358-20-1

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of methyl benzoate on human cell lines. For instance, research conducted on human kidney (HEK293) and colon (CACO2) cells demonstrated varying levels of cytotoxicity:

Concentration (mM)HEK293 Cell Viability (%)CACO2 Cell Viability (%)
0100100
0.19895
5.58570
1120<10

At concentrations above 5.5 mM, significant reductions in cell viability were observed, particularly in CACO2 cells, indicating a dose-dependent cytotoxic effect .

Pesticidal Activity

Methyl benzoate has been identified as an effective green pesticide. Laboratory studies indicate that it exhibits considerable toxicity against various agricultural pests:

  • Brown Marmorated Stinkbug (Halyomorpha halys)
  • Diamondback Moth (Plutella xylostella)
  • Tobacco Hornworm (Manduca sexta)
  • Spotted Wing Drosophila (Drosophila suzukii)

The toxicity levels of methyl benzoate were reported to be significantly higher than conventional pesticides like β-cyfluthrin and sulfur & pyrethrin mixtures:

Pest SpeciesMethyl Benzoate Toxicity (LC50)Conventional Pesticide Toxicity (LC50)
Halyomorpha halys1%5-20 times less toxic
Plutella xylostella1%5-20 times less toxic
Manduca sexta1%12 times less toxic

In addition to its high toxicity, methyl benzoate effectively inhibited oviposition and larval development in Drosophila suzukii, showcasing its potential as an environmentally friendly pest control agent .

Metabolic Pathways

The metabolic pathways of methyl benzoate have been explored through various studies. It undergoes biotransformation processes that can involve enzyme-catalyzed reactions leading to different metabolites. Notably, the NIH shift has been observed during the metabolism of methyl benzoate, indicating rearrangements that affect its biological activity. Studies suggest that the hydroxylation of methyl benzoate leads to the formation of hydroxybenzoic acids, which may exhibit distinct biological properties compared to the parent compound .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of methyl benzoate on cultured human cells and found that at concentrations above 5.5 mM, there was a marked decrease in cell viability across different cell lines .
  • Pesticidal Efficacy : Research highlighted the effectiveness of methyl benzoate against invasive insect species in agricultural settings, demonstrating its superior performance compared to traditional pesticides .

Properties

IUPAC Name

methyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVMBTYPHYUOC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
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20 mL
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reactant
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8 mL
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reactant
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10 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
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reactant
Reaction Step Five
Name
NaOMe
Quantity
1 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Seven
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Quantity
2 mL
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reactant
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2 mL
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Name
Quantity
1 mL
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reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
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0 (± 1) mol
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reactant
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[Compound]
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halide
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0 (± 1) mol
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reactant
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halide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 2
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 3
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 4
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 5
Methyl Benzoate-2,3,4,5,6-d5
Reactant of Route 6
Methyl Benzoate-2,3,4,5,6-d5

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